molecular formula C10H6N2O5 B6591658 2-(4-Nitrophenyl)oxazole-4-carboxylic acid CAS No. 1457898-81-5

2-(4-Nitrophenyl)oxazole-4-carboxylic acid

Cat. No.: B6591658
CAS No.: 1457898-81-5
M. Wt: 234.16 g/mol
InChI Key: CISQMDBMEDATAY-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenyl)oxazole-4-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy for oxazole synthesis has been described, employing naturally abundant and inexpensive carboxylic acids as starting materials .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H6N2O5 . The structure includes an oxazole ring, which is a five-membered aromatic ring with one oxygen atom and one nitrogen atom .

Scientific Research Applications

Chemical Synthesis and Mechanisms

  • Formation of DNA Adducts : Research indicates that oxazoles, including those structurally related to "2-(4-Nitrophenyl)oxazole-4-carboxylic acid," are involved in the formation of DNA adducts through a nitrenium/carbocation ion mechanism. This suggests potential applications in studying DNA interactions and mutagenesis processes (Priestap, Barbieri, & Johnson, 2012).

  • X-Ray Crystallography : The structural analysis of compounds containing oxazole fragments, including analogues of "this compound," provides insights into their molecular geometry, enabling applications in materials science and drug design (Rybakov, Babaev, Tsisevich, Arakcheeva, & Schoenleber, 2002).

  • Fluorescence Sensing : Certain oxazole derivatives are utilized as fluorescence sensors for detecting nitroaromatic compounds (NACs), indicating potential applications in environmental monitoring and security (Yan, Ni, Zhao, Sun, Bai, Shi, & Xing, 2017).

Materials Science and Environmental Applications

  • Luminescence Sensing of Metal Ions and Nitroaromatic Compounds : Metal–organic frameworks (MOFs) based on oxazole derivatives demonstrate selective sensing capabilities for metal ions and nitroaromatic compounds, underscoring their use in detecting environmental pollutants (Wang, Sun, Hao, Yan, & Liang, 2016).

  • Selective Visual Sensing of Contaminants : A fluorescent anionic MOF featuring an oxazole chain exhibits high selectivity for sensing specific contaminants, including Cr(III) ions and trinitrophenol (TNP), highlighting its potential in environmental cleanup and monitoring (Jia, Yao, Zhang, & Zhang, 2017).

Organic Synthesis and Catalysis

  • Synthesis of Oxazole Derivatives : Research into the synthesis of oxazole derivatives, including those related to "this compound," explores their potential in creating novel organic compounds with diverse applications in drug development and materials science (Murai, Takahara, Matsushita, Komatsu, & Fujioka, 2010).

Properties

IUPAC Name

2-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISQMDBMEDATAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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